molecular formula C7H13Br B2724766 1-(3-Bromopropyl)-1-methylcyclopropane CAS No. 2138236-23-2

1-(3-Bromopropyl)-1-methylcyclopropane

Cat. No.: B2724766
CAS No.: 2138236-23-2
M. Wt: 177.085
InChI Key: LVLNWGPSBXDEFW-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-1-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromopropyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-1-methylcyclopropane can be synthesized through the reaction of 1-methylcyclopropane with 1,3-dibromopropane under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropane ring, followed by nucleophilic substitution with 1,3-dibromopropane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and reaction temperature control are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-1-methylcyclopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Corresponding substituted cyclopropanes.

    Elimination Reactions: Alkenes such as 1-methylcyclopropene.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Alkanes such as 1-methylcyclopropane.

Scientific Research Applications

1-(3-Bromopropyl)-1-methylcyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-Bromo-3-phenylpropane: Similar in structure but with a phenyl group instead of a cyclopropane ring.

    1-Bromo-3-chloropropane: Contains a chlorine atom instead of a methyl group.

    1-Bromo-2-methylpropane: Similar but with a different substitution pattern on the propyl chain.

Uniqueness: 1-(3-Bromopropyl)-1-methylcyclopropane is unique due to the presence of both a cyclopropane ring and a bromopropyl group

Properties

IUPAC Name

1-(3-bromopropyl)-1-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-7(4-5-7)3-2-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLNWGPSBXDEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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